

Optimizing Protein Refolding with NDSB-195: Application Notes and Protocols

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Compound of Interest		
Compound Name:	NDSB-195	
Cat. No.:	B013560	Get Quote

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Introduction

Non-detergent sulfobetaines (NDSBs) are a class of zwitterionic compounds that have proven to be valuable tools in protein biochemistry, particularly in preventing aggregation and facilitating the refolding of denatured proteins. **NDSB-195**, also known as dimethylethylammonium propane sulfonate, is a member of this family that effectively aids in the renaturation of proteins expressed in systems like E. coli, where inclusion body formation is common.[1] This document provides detailed application notes and protocols for utilizing **NDSB-195** to enhance protein refolding yields.

NDSBs are thought to function by interacting with the hydrophobic regions of proteins, thereby preventing the intermolecular interactions that lead to aggregation.[1] Unlike detergents, they do not form micelles and can be easily removed by dialysis.[2] The optimal concentration of **NDSB-195** is protein-dependent, necessitating empirical determination for each specific protein.[3]

Data Presentation

The efficacy of **NDSB-195** in enhancing protein solubility and refolding is concentration-dependent. Below is a summary of quantitative data from a study on lysozyme, illustrating the positive impact of increasing **NDSB-195** concentration on protein solubility.



Protein	NDSB-195 Concentration (M)	Effect on Solubility
Lysozyme	0.25	Nearly doubled
Lysozyme	0.75	Nearly tripled
Table 1: Effect of NDSB-195 Concentration on Lysozyme Solubility.[1][2]		

Experimental Protocols

Protocol 1: Screening for Optimal NDSB-195 Concentration for Protein Refolding

This protocol outlines a high-throughput screening method to determine the optimal concentration of **NDSB-195** for refolding a target protein from inclusion bodies.[4]

Materials:

- Purified inclusion bodies of the target protein
- Denaturation Buffer (e.g., 6 M Guanidine HCl or 8 M Urea in a suitable buffer like Tris-HCl, pH 8.0)
- Refolding Buffer Base (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM NaCl)
- NDSB-195 stock solution (e.g., 2 M in water)
- 96-well microplates
- Spectrophotometer or plate reader for turbidity or activity assays
- (Optional) Other refolding additives (e.g., L-arginine, redox shuffling agents like GSH/GSSG)

Procedure:



- Solubilization of Inclusion Bodies: Resuspend the purified inclusion bodies in Denaturation Buffer to a final protein concentration of 1-10 mg/mL. Incubate at room temperature with gentle agitation for 1-2 hours to ensure complete solubilization.
- Preparation of Refolding Buffers: In a 96-well plate, prepare a gradient of NDSB-195
 concentrations in the Refolding Buffer Base. For example, a two-fold serial dilution starting
 from 1 M down to 0 M (control). Other refolding additives can be included at fixed
 concentrations.
- Initiation of Refolding by Dilution: Rapidly dilute the solubilized protein from step 1 into the wells of the 96-well plate containing the different refolding buffers. A typical dilution factor is 1:100 (e.g., 2 μL of denatured protein into 198 μL of refolding buffer). The final protein concentration in the refolding buffer should be in the range of 10-100 μg/mL.
- Incubation: Incubate the plate at a controlled temperature (e.g., 4°C or room temperature) for a set period (e.g., 12-48 hours) to allow for refolding.
- Analysis of Refolding Yield:
 - Turbidity Measurement: Measure the optical density (OD) at a wavelength between 340-400 nm to assess protein aggregation. Lower turbidity indicates better refolding.
 - Activity Assay: If the target protein has a measurable biological activity, perform an activity assay to determine the amount of correctly folded protein.
 - Chromatographic Analysis: Techniques like size-exclusion chromatography (SEC) can be used to separate and quantify the monomeric, correctly folded protein from aggregates.

Protocol 2: Scale-up of Protein Refolding with Optimized NDSB-195 Concentration

Once the optimal **NDSB-195** concentration is determined, this protocol can be used for larger-scale protein refolding.

Materials:

Solubilized inclusion bodies of the target protein



- Optimized Refolding Buffer (containing the predetermined optimal concentration of NDSB-195 and other additives)
- Dialysis tubing or a tangential flow filtration (TFF) system
- Purification system (e.g., chromatography columns)

Procedure:

- Refolding by Dilution: Slowly add the solubilized protein to a larger volume of the Optimized Refolding Buffer with gentle stirring. Maintain the optimal protein and NDSB-195 concentrations determined from the screening experiment.
- Incubation: Allow the protein to refold for the optimized time and temperature.
- Removal of Denaturant and NDSB-195:
 - Dialysis: Transfer the refolding mixture to a dialysis bag with an appropriate molecular weight cutoff and dialyze against a buffer without denaturant and NDSB-195. Perform several buffer changes to ensure complete removal.
 - Tangential Flow Filtration (TFF): Use a TFF system for buffer exchange, which is generally faster and more scalable than dialysis.
- Purification of Refolded Protein: Purify the correctly folded protein from any remaining aggregates or misfolded species using appropriate chromatography techniques (e.g., size-exclusion chromatography, ion-exchange chromatography).
- Analysis and Storage: Analyze the purity and activity of the final protein product. Store the purified protein under appropriate conditions to maintain its stability and activity.

Mandatory Visualization

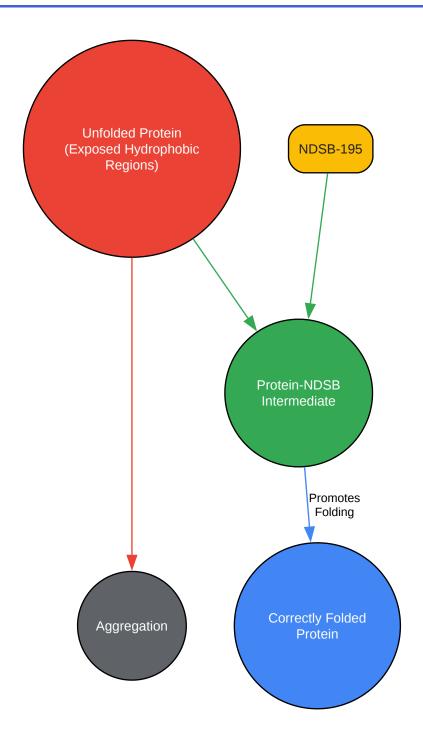




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Caption: Workflow for optimizing protein refolding using **NDSB-195**.





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Caption: Proposed mechanism of **NDSB-195** in preventing aggregation.

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References

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